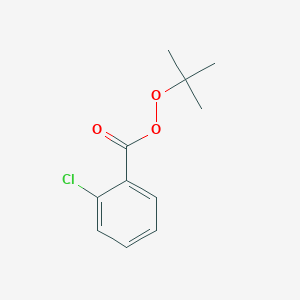
tert-Butyl 2-chlorobenzene-1-carboperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-chlorobenzene-1-carboperoxoate: is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). They are widely used in various chemical processes due to their ability to generate free radicals, which are highly reactive species.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-chlorobenzene-1-carboperoxoate typically involves the reaction of 2-chlorobenzoic acid with tert-butyl hydroperoxide in the presence of a catalyst. The reaction is often carried out under mild conditions, such as room temperature, to prevent the decomposition of the peroxide .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 2-chlorobenzene-1-carboperoxoate undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting other compounds into their oxidized forms.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced species.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products:
Oxidation: Products may include benzoic acid derivatives.
Reduction: Products may include alcohols or other reduced compounds.
Substitution: Products may include substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 2-chlorobenzene-1-carboperoxoate is used as a radical initiator in polymerization reactions. It helps in the formation of polymers by generating free radicals that initiate the polymerization process .
Biology and Medicine: In biological research, this compound can be used to study oxidative stress and its effects on cells. It can also be used in the synthesis of pharmaceuticals that require specific oxidation states .
Industry: In the chemical industry, this compound is used in the production of various chemicals, including plastics, resins, and other materials that require controlled polymerization .
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-chlorobenzene-1-carboperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then participate in various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparación Con Compuestos Similares
tert-Butyl hydroperoxide: Another organic peroxide used as a radical initiator.
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Cumene hydroperoxide: Used in the production of phenol and acetone.
Uniqueness: tert-Butyl 2-chlorobenzene-1-carboperoxoate is unique due to the presence of both the tert-butyl and 2-chlorobenzene groups, which provide specific reactivity and stability characteristics. This makes it suitable for specialized applications in both research and industry .
Propiedades
Número CAS |
2123-90-2 |
|---|---|
Fórmula molecular |
C11H13ClO3 |
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
tert-butyl 2-chlorobenzenecarboperoxoate |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,3)15-14-10(13)8-6-4-5-7-9(8)12/h4-7H,1-3H3 |
Clave InChI |
JWKRCBAZFRUMSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOC(=O)C1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















